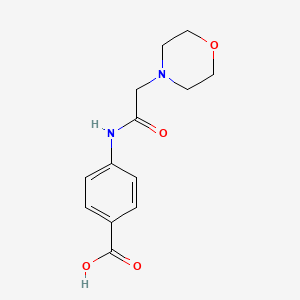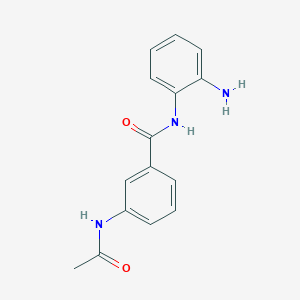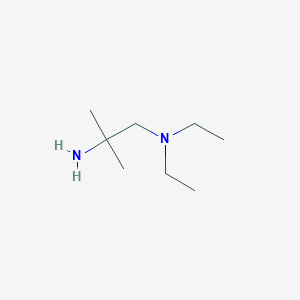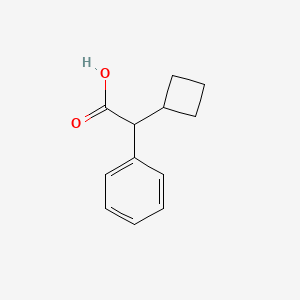![molecular formula C15H22N2O B7842486 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol](/img/structure/B7842486.png)
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a piperidin-4-ol moiety linked to a tetrahydroquinoline ring via a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol typically involves the following steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline ring can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Attachment of Piperidin-4-ol: The piperidin-4-ol moiety can be introduced through nucleophilic substitution reactions, where the tetrahydroquinoline derivative reacts with a suitable piperidin-4-ol precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline or piperidin-4-ol rings.
Common Reagents and Conditions
Oxidation: H2O2, TBHP, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized tetrahydroquinoline or piperidin-4-ol derivatives.
科学研究应用
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol has several scientific research applications, including:
作用机制
The mechanism of action of 4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities and synthetic routes.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another tetrahydroquinoline derivative with distinct chemical properties and applications.
Uniqueness
4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidin-4-ol moiety with a tetrahydroquinoline ring makes it a versatile compound for various scientific and industrial applications .
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17/h1-2,4,6,16,18H,3,5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOTZQURECSCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-4-[4-(2-morpholin-4-ylethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7842405.png)
![4-{2-[2-(Dimethylamino)ethoxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B7842413.png)


![5-(4-fluorophenyl)-6-methyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7842422.png)
![4-[2-(4-Ethylanilino)-2-oxoethyl]sulfonylbutanoic acid](/img/structure/B7842429.png)
![N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B7842443.png)
![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)

![Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone](/img/structure/B7842477.png)

![{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)
![5-[(4-Methylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazol-2-amine](/img/structure/B7842507.png)

